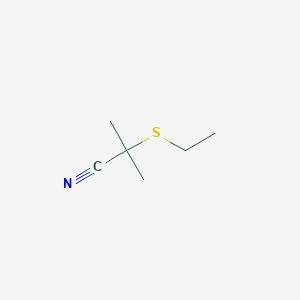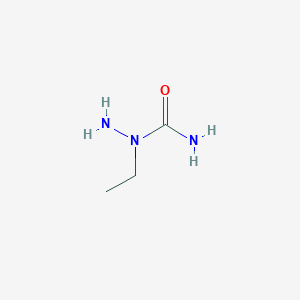
6-hydroxy-7-propyl-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-7-propyl-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a propyl group at the 7th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-propyl-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically occurs at elevated temperatures, around 110-130°C, and results in the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound often involves scalable and environmentally benign processes. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization and demethylation, can yield the desired product in good overall yield .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-propyl-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-oxo-7-propyl-2H-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-7-propyl-2,3-dihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
6-hydroxy-7-propyl-1-benzofuran-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-hydroxy-7-propyl-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2H-benzofuran-3-one: Lacks the propyl group at the 7th position.
7-propyl-2H-benzofuran-3-one: Lacks the hydroxyl group at the 6th position.
6-methoxy-7-propyl-2H-benzofuran-3-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-hydroxy-7-propyl-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a propyl group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-hydroxy-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O3/c1-2-3-7-9(12)5-4-8-10(13)6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
GNXVQMPEYHPIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)

![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)
